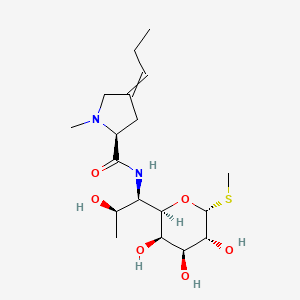
Raloxifene Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .
Synthesis Analysis
During the synthesis of the bulk drug Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . All of the impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .
Chemical Reactions Analysis
During the synthesis of Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . These impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .
Physical and Chemical Properties Analysis
Preformulation studies were carried out to evaluate drug-excipient compatibility of various adjuvants commonly used for NLC preparation . Solubility studies were conducted according to the physical-chemical characteristics of each excipient .
Wissenschaftliche Forschungsanwendungen
Formation and Analysis
Raloxifene, a polyaromatic compound, forms a homo-dimer when incubated with CYP3A4, distinct from the homo-dimer formed by peroxidase enzymes. This dimerization is a result of two raloxifene molecules binding simultaneously within the active site of a catalytically competent P450 enzyme (Davis et al., 2011).
Oxidation Mechanism
Raloxifene undergoes oxidation to form reactive phenoxyl radicals, leading to different final products in various pH media. The oxidation mechanism of raloxifene involves a complex electrochemical-chemical mechanism, contributing to our understanding of its oxidative metabolism and chemical toxicology (Li et al., 2013).
Transcriptional Activities
Raloxifene exhibits targeted antiestrogenicity in breast and uterus but acts as an agonist in bone and liver. It binds both estrogen receptors alpha and beta. The binding behavior of raloxifene to estrogen receptors and its effects on DNA binding and transactivation have been studied, contributing to our understanding of its molecular mechanisms (Jisa et al., 2001).
Drug Quality Control
A high-performance liquid chromatography (HPLC) method has been developed for the detection of raloxifene hydrochloride, applicable for routine quality control and potentially useful for in vitro metabolism experiments (Trontelj et al., 2005).
Bone Material Properties
Raloxifene improves intrinsic toughness in both canine and human cortical bone beams, independent of living cells. This effect appears to be mediated by an increase in matrix-bound water, altering the transfer of load between the collagen matrix and the mineral crystals (Gallant et al., 2014).
Breast Cancer Therapy
Raloxifene-loaded liposomes and cochleates have been developed, showing high antitumor activity and inhibition of MMP-2 enzyme, offering potential for new treatment alternatives in cancer therapy (Ağardan et al., 2016).
Transdermal Application
Raloxifene hydrochloride-loaded transfersomes for transdermal delivery have been optimized, offering a superior alternative to oral delivery and overcoming the poor bioavailability issue (Mahmood et al., 2014).
Novel CB2 Inverse Agonist
Raloxifene has been identified as a novel CB2 inverse agonist, suggesting potential for repurposing this drug for indications where CB2 is a target and providing new mechanisms of action for its therapeutic effects (Kumar & Song, 2013).
Wirkmechanismus
Target of Action
Raloxifene is a selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . The primary role of these targets is to regulate the balance of estrogenic and anti-estrogenic effects in different tissues .
Mode of Action
Raloxifene acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It exhibits tissue-specific effects distinct from estradiol . In bone tissue, it acts like an estrogen agonist to prevent bone loss . In breast and uterine tissues, it has estrogen antagonist activity to block some estrogen effects .
Biochemical Pathways
Raloxifene’s action affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also demonstrates efficacy in treating viral infections by interacting with viral proteins and activating protective estrogen receptor-mediated mechanisms in the host cells .
Pharmacokinetics
Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes . About 95% of raloxifene and its glucuronide metabolites are bound to plasma proteins . Its bioavailability is 2% , and it has a half-life of 28 hours for a single dose and 33 hours for multiple doses .
Result of Action
The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women . It has a negligible effect on altering the development and progression of breast cancer itself .
Action Environment
The action, efficacy, and stability of raloxifene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration of apigenin with raloxifene resulted in an increase in the bioavailability of raloxifene . Furthermore, the efficacy of raloxifene against viral infections such as SARS-CoV-2 may vary depending on the specific viral strain .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Raloxifene Dimer, like its parent compound raloxifene, interacts with various enzymes and proteins. It has been shown to have significant affinity for the Spike protein of SARS-CoV-2 . It also interacts with estrogen receptors, exerting both estrogenic and anti-estrogenic effects depending on the tissue .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to have a beneficial effect against viral infection due to its ability to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells . In addition, raloxifene has been shown to have effects on bone cells, helping to prevent and treat osteoporosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It does not directly affect Spike/ACE2 interaction or viral internalization in infected cell lines . It can also counteract Spike-mediated ADAM17 activation in human pulmonary cells . As a SERM, raloxifene exerts its effects through selective interaction with estrogen receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to control the release of raloxifene in in vitro studies . It has also been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to reduce blood pressure in hypertensive animals after ovarian hormone deprivation . It has also been shown to improve lumbar spine bone mineral density and attenuate total hip bone mineral density loss in a rabbit model of menopause .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively conjugated in rat intestine and liver microsomes, with intestinal metabolism playing a more important role in the presystemic metabolism than the liver .
Transport and Distribution
This compound is widely distributed in the tissues .
Subcellular Localization
It is known that the parent compound raloxifene is a selective estrogen receptor modulator, suggesting that it may be localized to areas of the cell where estrogen receptors are present .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Raloxifene Dimer involves the coupling of two molecules of Raloxifene through a linker.", "Starting Materials": ["Raloxifene", "Linker", "Coupling reagents"], "Reaction": [ "Raloxifene is functionalized with a linker through a suitable reaction, such as amidation or esterification.", "The linker-functionalized Raloxifene is then coupled with another molecule of Raloxifene using coupling reagents, such as DCC and DMAP.", "The final product, Raloxifene Dimer, is obtained after purification and characterization by various analytical techniques." ] } | |
CAS-Nummer |
618902-12-8 |
Molekularformel |
C56H52N2O8S2 |
Molekulargewicht |
945.158 |
IUPAC-Name |
[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2 |
InChI-Schlüssel |
YRRTXEHIDQKSOF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O |
Synonyme |
[6,6’-Dihydroxy-2,2’-bis(4-hydroxyphenyl)[7,7’-bibenzo[b]thiophene]-3,3’-diyl]bis[[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone |
Herkunft des Produkts |
United States |
Q1: What is the significance of identifying Raloxifene Dimer as an impurity in Raloxifene Hydrochloride?
A1: Identifying and characterizing impurities like this compound is crucial for several reasons:
Q2: What information is available about the structural characterization of this compound?
A2: The research paper mentions the identification of this compound as one of the eight impurities found in Raloxifene Hydrochloride. [] While the paper doesn't provide the exact molecular formula, weight, or detailed spectroscopic data for this compound, it indicates that these were determined during the characterization process. The study utilized techniques like LCMS, IR, NMR, and Mass spectroscopy to characterize the impurity. [] Further research and publications might provide more detailed information on the structural aspects of this dimer.
Q3: How was this compound identified and quantified in the Raloxifene Hydrochloride samples?
A3: The researchers utilized a gradient high-performance liquid chromatography (HPLC) method to detect and quantify this compound and other impurities in Raloxifene Hydrochloride samples. [] They were able to identify the dimer even at low concentrations (0.05 - 0.1% area percentage). [] The study then employed LCMS to determine the mass number of the impurity, further confirming its identity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


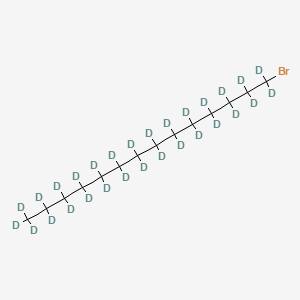
![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)

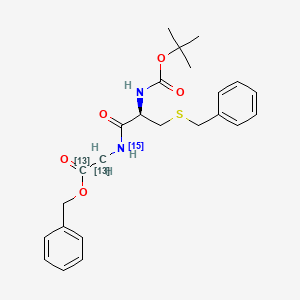
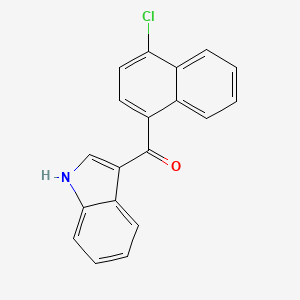
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
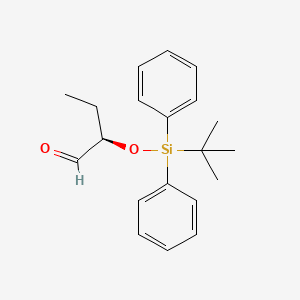
![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)
